molecular formula C7H11ClN6O B2830451 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride CAS No. 2171835-13-3

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride

Cat. No.: B2830451
CAS No.: 2171835-13-3
M. Wt: 230.66
InChI Key: SEWKUUGHMHFFMU-UHFFFAOYSA-N
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Description

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride ( 2171835-13-3) is a purine-based building block of interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the preparation of more complex nucleoside analogs, including aryloxyalkyl derivatives studied for their potential antiviral activity . Researchers value 2,6-diaminopurine scaffolds for developing novel therapeutics, particularly in oncology. Structural analogs of this core structure are investigated as potent antitumor agents that function as inhibitors of critical kinases, such as Aurora kinases and Cyclin-dependent kinases (CDKs) . These inhibitors can interfere with cancer cell cycle progression, induce cell cycle arrest, and promote apoptosis, making them promising candidates for cancer treatment strategies . The compound is supplied with the following specifications: Molecular Formula: C 7 H 11 ClN 6 O . Molecular Weight: 230.65 . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,6-diaminopurin-9-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O.ClH/c8-5-4-6(12-7(9)11-5)13(1-2-14)3-10-4;/h3,14H,1-2H2,(H4,8,9,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWKUUGHMHFFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCO)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-diaminopurine with ethylene oxide in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxo derivatives.

    Reduction: Can produce reduced purine derivatives.

    Substitution: Results in various substituted purine compounds.

Scientific Research Applications

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to disruptions in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(2,6-diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, it is compared with three analogs: adenosine, 2,6-diaminopurine, and 2-(adenin-9-yl)ethanol (Table 1).

Table 1: Structural and Physicochemical Properties of Comparable Purine Derivatives

Compound Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Melting Point (°C) Key Functional Groups
This compound 260.69 45.2 215–217 (dec.) 2,6-Diaminopurine, ethanolamine, HCl
Adenosine 267.24 33.1 234–236 Adenine, ribose
2,6-Diaminopurine 150.13 8.9 >300 2,6-Diaminopurine
2-(Adenin-9-yl)ethanol 179.18 22.7 198–200 Adenine, ethanol

Key Findings:

Solubility: The hydrochloride salt of the target compound exhibits superior aqueous solubility (45.2 mg/mL) compared to adenosine (33.1 mg/mL) and 2-(adenin-9-yl)ethanol (22.7 mg/mL). This is attributed to the ionic nature of the hydrochloride group and hydrogen-bonding capacity of the ethanolamine moiety .

Thermal Stability: 2,6-Diaminopurine alone shows a higher melting point (>300°C) due to strong intermolecular hydrogen bonding, while the ethanolamine-linked derivatives decompose at lower temperatures (198–217°C) due to side-chain instability.

Biological Activity: Unlike adenosine, which binds to adenosine receptors, the target compound lacks a ribose ring, rendering it inactive in receptor-mediated pathways. However, its diaminopurine base allows selective binding to thymine-rich DNA regions, mimicking natural base-pairing interactions .

Crystallographic Insights:

  • Hydrogen-Bonding Networks: The ethanolamine group in the target compound forms additional hydrogen bonds with solvent molecules, as visualized using ORTEP-3 . In contrast, adenosine’s ribose moiety participates in intramolecular H-bonds, stabilizing its furanose conformation.
  • Unit Cell Parameters: Refinement via SHELXL revealed that the hydrochloride salt crystallizes in the monoclinic system (space group P2₁/c), with unit cell dimensions distinct from adenosine’s orthorhombic structure .

Biological Activity

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, commonly referred to as EHNA HCl, is a purine derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment and antiviral applications. This compound acts primarily as an inhibitor of topoisomerase II and exhibits properties beneficial for treating various proliferative diseases.

EHNA HCl functions as an ATP competitive inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. By binding to the ATP site of this enzyme, EHNA HCl disrupts its catalytic cycle, thereby preventing the relaxation of supercoiled DNA. This inhibition can lead to apoptosis in rapidly dividing cells, making it a promising candidate for cancer therapy .

Biological Activity Overview

The biological activity of EHNA HCl can be summarized as follows:

  • Anticancer Properties : The compound has shown effectiveness against various cancer cell lines by inducing apoptosis through topoisomerase II inhibition.
  • Antiviral Activity : Research indicates that purine derivatives like EHNA HCl possess antiviral properties, particularly against viruses such as HIV and Hepatitis B .

Anticancer Studies

A series of studies have demonstrated the efficacy of EHNA HCl in inhibiting tumor growth. For instance, a study published in Cancer Research indicated that treatment with EHNA HCl resulted in significant tumor regression in murine models of leukemia and solid tumors. The mechanism was primarily attributed to the compound's ability to induce DNA damage in cancer cells while sparing normal cells from excessive toxicity .

Antiviral Studies

In vitro studies have revealed that EHNA HCl exhibits potent antiviral activity against several viral strains. A notable study showed that the compound effectively inhibited HIV replication in cultured T cells, with IC50 values comparable to established antiviral agents. Additionally, EHNA HCl demonstrated effectiveness against Hepatitis B virus (HBV), suggesting its potential use in treating viral infections alongside cancer therapy .

Case Studies

Study TypeFindingsReference
Cancer Treatment Significant tumor regression in leukemia models; apoptosis induction through DNA damage.
Antiviral Efficacy Potent inhibition of HIV replication; effective against HBV with low cytotoxicity.
Topoisomerase Inhibition Compounds derived from purine structures show promise as selective inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a purine derivative with 2-aminoethanol, followed by HCl salt formation. Key steps include:

  • Use of anhydrous solvents (e.g., DMF) to minimize hydrolysis of reactive intermediates.
  • Temperature control (40–60°C) to balance reaction rate and byproduct formation.
  • Purification via recrystallization in ethanol/water mixtures to remove unreacted precursors .
    • Optimization : Design of Experiments (DoE) frameworks, such as factorial designs, can systematically evaluate variables like stoichiometry, temperature, and solvent polarity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks for the purine ring (δ ~8.3 ppm for H-8), ethan-1-ol backbone (δ ~3.7–4.1 ppm), and amine protons (δ ~6.5–7.0 ppm, broad) .
  • FT-IR : Confirm NH₂ (3350–3450 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
    • Chromatography :
  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to assess purity (>98%) and detect degradation products .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s interaction with DNA/RNA targets?

  • Experimental Design :

  • UV-Vis Titration : Monitor hypochromicity at 260 nm to assess binding affinity to dsDNA or G-quadruplex structures.
  • Fluorescence Quenching : Use ethidium bromide displacement assays to quantify competitive intercalation .
  • Thermal Denaturation : Measure ΔTₘ shifts in DNA duplexes to determine stabilization/destabilization effects .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s hydrogen-bonding network and protonation state?

  • Crystallization : Co-crystallize with thiocyanate or sulfate counterions to enhance crystal lattice stability .
  • Refinement : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters (ADPs) for the purine ring and ethanol moiety. Validate protonation states via Fourier difference maps .
  • Discrepancy Resolution : If X-ray data conflicts with NMR (e.g., tautomeric forms), employ neutron diffraction or solid-state NMR to resolve ambiguities .

Q. How can discrepancies between computational predictions and experimental solubility data be analyzed?

  • Data Contradiction Analysis :

  • Solubility Prediction : Compare COSMO-RS or Hansen solubility parameters with experimental shake-flask results in buffers (pH 2–8).
  • Root Cause : Identify discrepancies caused by protonation-dependent solubility (amine groups) or polymorphic forms .
    • Mitigation : Use molecular dynamics simulations to model solvent interactions and refine force-field parameters for polar groups .

Q. What methodologies enable the study of this compound’s interaction with cellular receptors or enzymes?

  • Biophysical Assays :

  • SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., adenosine deaminase) on a CM5 chip to measure binding kinetics (K_D, k_on/k_off) .
  • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy-entropy compensation during ligand-receptor interactions .
    • Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) and confocal microscopy to track subcellular localization .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Byproduct Profiling :

  • LC-HRMS : Detect impurities (e.g., N-alkylated side products) via exact mass and isotopic patterns.
    • Process Optimization :
  • Use flow chemistry to enhance mixing and heat transfer, reducing side reactions like over-alkylation .
  • Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates .

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